![molecular formula C16H16N2S B1518158 [1-Benzothiophen-3-yl(pyridin-3-yl)methyl](ethyl)amine CAS No. 1154227-93-6](/img/structure/B1518158.png)
[1-Benzothiophen-3-yl(pyridin-3-yl)methyl](ethyl)amine
Overview
Description
“1-Benzothiophen-3-yl(pyridin-3-yl)methylamine” is a chemical compound with the CAS Number: 1154227-93-6 . It has a molecular formula of C16H16N2S and a molecular weight of 268.38 .
Molecular Structure Analysis
The molecular structure of “1-Benzothiophen-3-yl(pyridin-3-yl)methylamine” consists of a benzothiophene ring attached to a pyridine ring through a methylene bridge. An ethylamine group is also attached to the methylene bridge .Physical And Chemical Properties Analysis
“1-Benzothiophen-3-yl(pyridin-3-yl)methylamine” has a molecular weight of 268.38 . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the data.Scientific Research Applications
Antimicrobial Properties
BPAM derivatives have been synthesized and evaluated for their antimicrobial efficacy. Studies have shown that certain benzothiophene derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus . This suggests that BPAM could be a valuable compound in the development of new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.
Antifungal Applications
The antifungal potential of benzothiophene compounds, which are structurally related to BPAM, has been recognized. They have shown effectiveness against fungal diseases, indicating that BPAM could be used in the treatment of fungal infections or as a lead compound for developing novel antifungal drugs .
Antioxidant Activity
Benzothiophene derivatives, including those related to BPAM, have demonstrated high antioxidant capacities. These compounds have surpassed the antioxidant capacity of trolox, a reference compound, suggesting that BPAM could serve as a potent antioxidant in pharmaceutical applications .
Anti-inflammatory Properties
Compounds containing the benzothiophene moiety have been reported to possess anti-inflammatory activities. Given the structural similarity, BPAM could be explored for its potential use in treating inflammatory conditions .
Anti-tubercular Agents
Research into pyridin-3-yl compounds, which are part of BPAM’s structure, has led to the development of derivatives with significant anti-tubercular activity. This opens up the possibility of BPAM derivatives being used as potent anti-tubercular agents, contributing to the fight against tuberculosis .
Chemotherapeutic Potential
The presence of benzothiophene and pyridin-3-yl groups in BPAM makes it a candidate for chemotherapeutic applications. These groups are often found in bioactive molecules with diverse biological activities, including anti-cancer properties .
Drug Development and Synthesis
BPAM can be used as a precursor for the synthesis of various heterocyclic compounds. Its structure allows for regioselective coupling reactions and electrophilic cyclization reactions, making it a versatile building block in medicinal chemistry .
Pharmacological Research
Due to its promising biological properties, BPAM is gaining attention for pharmacological research. It can be used for testing and developing new drug candidates, especially in the areas of anti-parasitic, anti-cancer, and potassium channel opening drugs .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can undergo oxidation reactions , which may result in the formation of various synthetic intermediates . These intermediates could potentially interact with their targets in a variety of ways, leading to different biological effects.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities , suggesting that 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine may also influence a range of biochemical pathways.
Pharmacokinetics
Information regarding its molecular weight and other physical properties can be found , which could potentially impact its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been found to display high antibacterial activity against certain microorganisms and possess antioxidant capacities , suggesting that 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine may also have similar effects.
properties
IUPAC Name |
N-[1-benzothiophen-3-yl(pyridin-3-yl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-2-18-16(12-6-5-9-17-10-12)14-11-19-15-8-4-3-7-13(14)15/h3-11,16,18H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCNYYLWJALIOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CN=CC=C1)C2=CSC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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